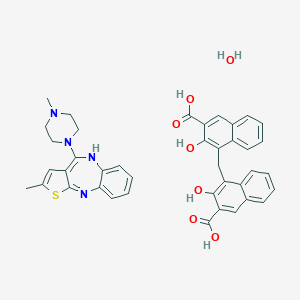

Olanzapina pamoato

Descripción general

Descripción

Olanzapina Pamoato: es una formulación inyectable de acción prolongada del agente antipsicótico atípico olanzapina. Se utiliza principalmente para el tratamiento de la esquizofrenia y el trastorno bipolar. This compound es una sal formada a partir de olanzapina y ácido pamoico, que permite una liberación lenta y sostenida del fármaco activo cuando se administra por vía intramuscular .

Aplicaciones Científicas De Investigación

Química: Olanzapina Pamoato se utiliza en investigación para estudiar sus propiedades químicas, estabilidad e interacciones con otros compuestos.

Biología: En la investigación biológica, this compound se utiliza para investigar sus efectos en las vías celulares y moleculares, particularmente aquellas relacionadas con la neurotransmisión y la unión a receptores .

Medicina: this compound se estudia ampliamente por sus efectos terapéuticos en el tratamiento de la esquizofrenia y el trastorno bipolar. La investigación se centra en su farmacocinética, eficacia y perfil de seguridad .

Industria: En la industria farmacéutica, this compound se utiliza para desarrollar formulaciones inyectables de acción prolongada para mejorar el cumplimiento del paciente y los resultados terapéuticos .

Mecanismo De Acción

Olanzapina Pamoato ejerce sus efectos antagonizando múltiples receptores neuronales, incluidos los receptores de dopamina (D1, D2, D3, D4), los receptores de serotonina (5HT2A, 5HT2C, 5HT3, 5HT6), los receptores adrenérgicos alfa-1, los receptores de histamina (H1) y múltiples receptores muscarínicos. Este amplio antagonismo de los receptores ayuda a modular la neurotransmisión y aliviar los síntomas de la esquizofrenia y el trastorno bipolar .

Análisis Bioquímico

Biochemical Properties

Olanzapine pamoate interacts with various enzymes and proteins. It is metabolized by the cytochrome P450 (CYP) system, principally by isozyme 1A2 (CYP1A2) and to a lesser extent by CYP2D6 . These interactions play a crucial role in the drug’s biochemical reactions .

Cellular Effects

Olanzapine pamoate has significant effects on various types of cells and cellular processes. It is primarily used to manage schizophrenia, a complex biochemical brain disorder that affects a person’s ability to differentiate reality . It also influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of olanzapine pamoate is not entirely clear, but it is known to block dopamine and serotonin receptors . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of olanzapine pamoate change over time. It has been observed that the sensitivity to olanzapine is maintained beyond the 2–3 weeks of weight gain observed with oral administration . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of olanzapine pamoate vary with different dosages . For instance, female rats treated with a single intramuscular dose of olanzapine pamoate showed increased food intake and weight gain . The orexigenic effects of olanzapine were lost in ovariectomized female rats .

Metabolic Pathways

Olanzapine pamoate is involved in various metabolic pathways. It is metabolized by the cytochrome P450 (CYP) system, principally by isozyme 1A2 (CYP1A2) and to a lesser extent by CYP2D6 . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

After intramuscular injection, the salt in olanzapine pamoate slowly dissolves in intramuscular fluid into olanzapine (free base), pamoic acid, and other acids . This process affects the rate of absorption and distribution of the drug within cells and tissues .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de Olanzapina Pamoato implica la reacción de olanzapina con ácido pamoico. El proceso normalmente incluye disolver olanzapina en agua en presencia de un ácido, seguido de mezclarlo con una solución de ácido pamoico preparada en agua en presencia de una base. La mezcla de reacción se agita y se mantiene a temperatura ambiente hasta que precipita el sólido, que luego se seca para obtener this compound .

Métodos de producción industrial: La producción industrial de this compound sigue una ruta sintética similar pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción para garantizar una calidad y un rendimiento consistentes. El producto final se formula como una suspensión en una solución acuosa para inyección intramuscular .

Análisis De Reacciones Químicas

Tipos de reacciones: Olanzapina Pamoato experimenta varias reacciones químicas, que incluyen:

Oxidación: Olanzapina puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir la olanzapina en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de piperazina o en el núcleo de tienobenzodiazepina

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas

Principales productos formados:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de olanzapina reducidos.

Sustitución: Derivados de olanzapina sustituidos

Comparación Con Compuestos Similares

Compuestos similares:

Clozapina: Otro antipsicótico atípico con una estructura similar pero un perfil de unión a los receptores diferente.

Risperidona: Antipsicótico atípico con una estructura química diferente pero usos terapéuticos similares.

Quetiapina: Antipsicótico atípico con una estructura química y un perfil de unión a los receptores diferentes

Unicidad: Olanzapina Pamoato es único debido a su formulación de acción prolongada, que permite una liberación sostenida del fármaco y una mejor adherencia del paciente. Su amplio perfil de antagonismo de los receptores también contribuye a su eficacia en el tratamiento de una amplia gama de síntomas asociados con la esquizofrenia y el trastorno bipolar .

Propiedades

IUPAC Name |

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O6.C17H20N4S.H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-6,11,19H,7-10H2,1-2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMCQJVMPKQQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944788 | |

| Record name | Olanzapine pamoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221373-18-8 | |

| Record name | Olanzapine pamoate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221373188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olanzapine pamoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine pamoate monohydrate; 10H-Thieno[2,3-b][1,5]benzodiazepine,2-Methyl-4-(4-methyl-1-piperazinyl)-,4,4'-methylenebis[3-hydroxy-2-nahptalenecarboxylate) (1:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLANZAPINE PAMOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7S6Q4MHCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does olanzapine pamoate exert its antipsychotic effects?

A1: Olanzapine, the active moiety of olanzapine pamoate, acts as an antagonist at multiple neurotransmitter receptors, including dopamine and serotonin receptors. While its precise mechanism of action in schizophrenia remains elusive, it's thought that antagonism of dopamine D2 receptors in the mesolimbic pathway plays a significant role. [] [https://www.semanticscholar.org/paper/a40502f8e6efc479dffb752570a7f7790420ea0a]

Q2: What are the advantages of a long-acting injectable formulation like olanzapine pamoate?

A2: Olanzapine pamoate addresses a critical challenge in schizophrenia treatment: medication non-adherence. The long-acting nature of this formulation allows for less frequent dosing (every 2-4 weeks), potentially leading to improved adherence compared to daily oral olanzapine. [] [https://www.semanticscholar.org/paper/542aca1099225b21c13472b37f429def3eec72e3]

Q3: What is the role of pamoic acid in olanzapine pamoate?

A3: Olanzapine is formulated as a pamoate salt to create a depot injection. This formulation allows for the slow, sustained release of olanzapine from the muscle injection site, providing prolonged therapeutic levels of the drug. [] [https://www.semanticscholar.org/paper/1db114ca3a850ea6e627e3bc52f369cde114ac19]

Q4: How does the pharmacokinetic profile of olanzapine pamoate differ from oral olanzapine?

A4: While both formulations share the same active moiety, their pharmacokinetic profiles differ. Olanzapine pamoate exhibits a significantly longer elimination half-life (approximately 30 days) compared to oral olanzapine, enabling less frequent dosing. This sustained release profile also results in lower peak-to-trough fluctuations in plasma concentrations. [] [https://www.semanticscholar.org/paper/9757946d518109dab03d7ed81eb064e5bbdba47d]

Q5: Are there specific patient populations where olanzapine pamoate might be particularly beneficial?

A5: Research suggests that individuals with a history of good response to oral olanzapine but struggling with adherence could benefit from olanzapine pamoate. This formulation may also be considered for individuals at higher risk of relapse due to non-adherence, such as those with a history of treatment interruptions or poor insight into their illness. [] [https://www.semanticscholar.org/paper/e4ed449ebd8ff01c20d201a650740b06a51b028c]

Q6: What is the current state of research on olanzapine pamoate's efficacy?

A6: Clinical trials have demonstrated olanzapine pamoate's effectiveness in treating acute schizophrenia and maintaining treatment response in stabilized patients. These trials typically measure outcomes such as symptom reduction, relapse rates, and overall functioning. [] [https://www.semanticscholar.org/paper/fed91845fdf34b1429bfaf5a2ae33ebbcbda2711]

Q7: What are the ongoing areas of research related to olanzapine pamoate?

A7: Current research explores various aspects of olanzapine pamoate, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)